![molecular formula C20H18ClNO3 B5400819 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5400819.png)
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline
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Overview
Description
2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline, commonly known as CDMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDMQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of CDMQ involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression, by blocking the phosphorylation and degradation of its inhibitor IκBα.
Biochemical and Physiological Effects
CDMQ has been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and angiogenesis. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
CDMQ has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, its limited availability and high cost may limit its use in large-scale experiments.
Future Directions
The potential applications of CDMQ in biomedical research are vast and include its use as a lead compound for the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of CDMQ and to identify its molecular targets. In addition, the development of more efficient and cost-effective synthesis methods for CDMQ will facilitate its use in large-scale experiments.
Synthesis Methods
The synthesis of CDMQ involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 8-methoxyquinoline in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of CDMQ as a yellow crystalline solid with a melting point of 160-162°C.
Scientific Research Applications
CDMQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis or programmed cell death.
properties
IUPAC Name |
2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-14-8-10-15(22-19(14)17)9-7-13-11-16(21)20(25-3)18(12-13)24-2/h4-12H,1-3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXVSELGSNKKDZ-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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